Cas no 3760-56-3 (2,5-Di-tert-butyl-1H-pyrrole)
2,5-Di-tert-butyl-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole,2,5-bis(1,1-dimethylethyl)-
- 2,5-Di-tert-butyl-1H-pyrrole
- 2,5-ditert-butyl-1H-pyrrole
- 2,4-DICHLORO-6-FORMYLPHENYL BENZOATE
- 2,5-bis(tert-butyl)pyrrole
- 2,5-di-t-butylpyrrole
- 2,5-Di-tert-butylpyrrol
- 2,5-di-tert-butylpyrrole
- 2,5-t-Bu2C4H2NH
- 3760-56-3
- AKOS006274967
- F72162
- SCHEMBL1791983
- DTXSID60508092
- MFCD00233173
- SB62825
- TS-00194
-
- MDL: MFCD00233173
- Inchi: 1S/C12H21N/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8,13H,1-6H3
- InChI Key: XCHCBBMKEGFANZ-UHFFFAOYSA-N
- SMILES: N1C(=CC=C1C(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 179.16700
- Monoisotopic Mass: 179.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- PSA: 15.79000
- LogP: 3.60970
2,5-Di-tert-butyl-1H-pyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Di-tert-butyl-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D563220-10mg |
2,5-Di-tert-butyl-1H-pyrrole |
3760-56-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D563220-50mg |
2,5-Di-tert-butyl-1H-pyrrole |
3760-56-3 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D563220-100mg |
2,5-Di-tert-butyl-1H-pyrrole |
3760-56-3 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Chemenu | CM294898-1g |
2,5-Di-tert-butyl-1H-pyrrole |
3760-56-3 | 95% | 1g |
$320 | 2021-08-18 | |
| Alichem | A109005102-1g |
2,5-Di-tert-butyl-1H-pyrrole |
3760-56-3 | 95% | 1g |
$365.94 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 085313-1g |
2,5-Di-tert-butyl-1H-pyrrole |
3760-56-3 | 97% | 1g |
7932CNY | 2021-05-07 | |
| Chemenu | CM294898-1g |
2,5-Di-tert-butyl-1H-pyrrole |
3760-56-3 | 95% | 1g |
$1086 | 2024-07-17 | |
| eNovation Chemicals LLC | Y1082119-100mg |
2,5-Di-tert-butyl-1H-pyrrole |
3760-56-3 | 95% | 100mg |
$300 | 2022-10-22 | |
| eNovation Chemicals LLC | Y1082119-250mg |
2,5-Di-tert-butyl-1H-pyrrole |
3760-56-3 | 95% | 250mg |
$460 | 2022-10-22 | |
| eNovation Chemicals LLC | Y1082119-1g |
2,5-Di-tert-butyl-1H-pyrrole |
3760-56-3 | 95% | 1g |
$1105 | 2022-10-22 |
2,5-Di-tert-butyl-1H-pyrrole Suppliers
2,5-Di-tert-butyl-1H-pyrrole Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2,5-Di-tert-butyl-1H-pyrrole
Introduction to 2,5-Di-tert-butyl-1H-pyrrole (CAS No. 3760-56-3)
2,5-Di-tert-butyl-1H-pyrrole, with the CAS number 3760-56-3, is a versatile organic compound that has gained significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a pyrrole ring substituted with two tert-butyl groups at the 2 and 5 positions. The tert-butyl groups provide steric protection and enhance the stability of the pyrrole ring, making 2,5-Di-tert-butyl-1H-pyrrole a valuable building block in various chemical applications.
The synthesis of 2,5-Di-tert-butyl-1H-pyrrole typically involves multistep reactions, including the formation of the pyrrole ring and subsequent substitution with tert-butyl groups. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel catalytic method using palladium complexes to achieve high yields of 2,5-Di-tert-butyl-1H-pyrrole. This method not only reduces the number of reaction steps but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry.
In materials science, 2,5-Di-tert-butyl-1H-pyrrole has been explored for its potential in the development of functional materials. The tert-butyl groups enhance the solubility and processability of polymers derived from this compound. A notable application is in the synthesis of conjugated polymers for organic photovoltaic (OPV) devices. Research conducted at the University of California, Berkeley, demonstrated that polymers containing 2,5-Di-tert-butyl-1H-pyrrole units exhibit improved charge transport properties and higher photovoltaic efficiencies compared to traditional materials. These findings open up new avenues for the design of more efficient and cost-effective OPV devices.
In the pharmaceutical industry, 2,5-Di-tert-butyl-1H-pyrrole has shown promise as a scaffold for drug discovery. The pyrrole ring is known for its ability to form stable complexes with metal ions and biomolecules, making it an attractive candidate for developing new therapeutic agents. A recent study published in Bioorganic & Medicinal Chemistry Letters investigated the use of 2,5-Di-tert-butyl-1H-pyrrole-based compounds as inhibitors of protein-protein interactions (PPIs). The results indicated that these compounds effectively disrupt specific PPIs involved in cancer progression, suggesting their potential as lead molecules for anticancer drug development.
The physical and chemical properties of 2,5-Di-tert-butyl-1H-pyrrole are well-documented in scientific literature. It is a colorless liquid at room temperature with a boiling point around 180°C and a melting point below -40°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and toluene but has limited solubility in water. Its stability under various conditions makes it suitable for long-term storage and use in laboratory settings.
Safety considerations are an important aspect when handling 2,5-Di-tert-butyl-1H-pyrrole. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken to ensure safe handling and disposal. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following standard laboratory safety protocols.
In conclusion, 2,5-Di-tert-butyl-1H-pyrrole (CAS No. 3760-56-3) is a multifaceted compound with diverse applications in organic synthesis, materials science, and pharmaceutical research. Its unique molecular structure and favorable properties make it an essential component in various scientific endeavors. Ongoing research continues to uncover new uses and improvements in its synthesis and application, further solidifying its importance in the chemical community.
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